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Cat. No.: B2677397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amino-PEG27-amine is a bifunctional, hydrophilic linker that is increasingly utilized in the

development of sophisticated targeted drug delivery systems.[1][2] This polyethylene glycol

(PEG) derivative features a chain of 27 ethylene glycol units, flanked by a primary amine group

at each terminus. The extended PEG chain imparts favorable pharmacokinetic properties, such

as enhanced aqueous solubility, prolonged circulation half-life, and reduced immunogenicity of

the conjugated therapeutic agent.[3] The terminal amine groups provide versatile handles for

the covalent attachment of both therapeutic payloads and targeting moieties, making Amino-
PEG27-amine an ideal scaffold for constructing drug conjugates, functionalizing nanoparticles,

and assembling complex delivery vehicles like antibody-drug conjugates (ADCs) and

Proteolysis Targeting Chimeras (PROTACs).[1][4]

Key Applications in Targeted Drug Delivery
The unique properties of Amino-PEG27-amine make it suitable for a range of applications in

targeted drug delivery, primarily aimed at improving the therapeutic index of potent drugs by

increasing their concentration at the site of action while minimizing systemic toxicity.

Antibody-Drug Conjugates (ADCs): In ADCs, Amino-PEG27-amine can serve as a flexible

linker between a monoclonal antibody and a cytotoxic drug. The hydrophilic PEG chain can

help to overcome the aggregation and poor solubility often associated with hydrophobic drug
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payloads. The bifunctional nature of the linker allows for the attachment of the antibody at

one end and the drug at the other, often through stable amide bond formation.

Nanoparticle Functionalization: Amino-PEG27-amine is employed to surface-modify various

nanoparticles, such as liposomes, polymeric nanoparticles, and inorganic nanoparticles

(e.g., gold or iron oxide). This "PEGylation" creates a hydrophilic shell around the

nanoparticle, which sterically hinders opsonization and uptake by the reticuloendothelial

system (RES), thereby extending systemic circulation time. The terminal amine group can

then be used to attach targeting ligands (e.g., peptides, aptamers, or small molecules) to

direct the nanoparticle to specific cell types or tissues.

PROTACs: Amino-PEG27-amine is a commonly used linker in the synthesis of PROTACs. A

PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and

an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation

of the target protein. The PEG linker physically connects the target-binding ligand and the E3

ligase-binding ligand, and its length and flexibility are critical for the formation of a productive

ternary complex.

Quantitative Data Summary
The following table summarizes representative quantitative data for a hypothetical targeted

drug delivery system utilizing Amino-PEG27-amine. These values are based on typical

findings in the literature for similar PEGylated nanoparticle systems designed for cancer

therapy.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b2677397?utm_src=pdf-body
https://www.benchchem.com/product/b2677397?utm_src=pdf-body
https://www.benchchem.com/product/b2677397?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2677397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Description

Nanoparticle Core
PLGA (Poly(lactic-co-glycolic

acid))

A biodegradable and

biocompatible polymer

commonly used in drug

delivery.

Drug Doxorubicin
A widely used

chemotherapeutic agent.

Targeting Ligand cRGD Peptide

A peptide that targets αvβ3

integrins, which are

overexpressed on many tumor

cells and angiogenic

endothelial cells.

Hydrodynamic Diameter 120 ± 15 nm

The size of the nanoparticle in

solution, which influences its

biodistribution and cellular

uptake.

Polydispersity Index (PDI) < 0.2

A measure of the size

distribution of the

nanoparticles; a lower PDI

indicates a more

monodisperse population.

Zeta Potential -5 mV

The surface charge of the

nanoparticle, which affects its

stability in suspension and

interaction with biological

membranes.

Drug Loading Content (DLC) 8% (w/w)

The weight percentage of the

drug relative to the total weight

of the nanoparticle.

Encapsulation Efficiency (EE) > 90%

The percentage of the initial

drug that is successfully

encapsulated within the

nanoparticles.
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In Vitro Drug Release at pH

7.4 (24h)
25%

The cumulative percentage of

drug released in a

physiological buffer, mimicking

systemic circulation.

In Vitro Drug Release at pH

5.0 (24h)
65%

The cumulative percentage of

drug released in an acidic

buffer, mimicking the endo-

lysosomal environment of

cancer cells.

Experimental Protocols
Protocol 1: Conjugation of a Targeting Peptide and a
Fluorescent Dye to Amino-PEG27-amine
This protocol describes the synthesis of a cRGD-PEG27-FITC conjugate, where one amine

terminus of Amino-PEG27-amine is conjugated to the targeting peptide cRGD (via its

carboxylic acid group) and the other amine terminus is labeled with the fluorescent dye FITC.

Materials:

Amino-PEG27-amine

cRGD peptide with a terminal carboxylic acid

Fluorescein isothiocyanate (FITC)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF)

Triethylamine (TEA)

Dialysis membrane (MWCO 1 kDa)
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Phosphate Buffered Saline (PBS), pH 7.4

0.1 M Sodium Bicarbonate buffer, pH 8.5

Procedure:

Activation of cRGD Peptide: a. Dissolve cRGD peptide (1.2 molar equivalents relative to

Amino-PEG27-amine) in anhydrous DMF. b. Add EDC (1.5 equivalents) and NHS (1.5

equivalents) to the peptide solution. c. Stir the reaction mixture at room temperature for 4

hours to activate the carboxylic acid group of the cRGD peptide.

Conjugation of Activated cRGD to Amino-PEG27-amine: a. Dissolve Amino-PEG27-amine
(1 equivalent) in anhydrous DMF. b. Add the solution of activated cRGD peptide dropwise to

the Amino-PEG27-amine solution. c. Add TEA (2 equivalents) to the reaction mixture to act

as a base. d. Stir the reaction overnight at room temperature under a nitrogen atmosphere.

Purification of cRGD-PEG27-amine: a. Dialyze the reaction mixture against deionized water

for 48 hours using a 1 kDa MWCO dialysis membrane to remove unreacted EDC, NHS, and

cRGD. b. Lyophilize the dialyzed solution to obtain the purified cRGD-PEG27-amine

conjugate.

Conjugation of FITC to cRGD-PEG27-amine: a. Dissolve the purified cRGD-PEG27-amine in

0.1 M sodium bicarbonate buffer (pH 8.5). b. Dissolve FITC (1.5 equivalents) in anhydrous

DMF. c. Add the FITC solution dropwise to the cRGD-PEG27-amine solution while stirring. d.

Protect the reaction from light and stir at room temperature for 6 hours.

Final Purification: a. Purify the cRGD-PEG27-FITC conjugate by dialysis against deionized

water for 48 hours, with frequent water changes, to remove unreacted FITC. b. Lyophilize the

final product and store it at -20°C, protected from light.

Protocol 2: Preparation of Doxorubicin-Loaded, cRGD-
Targeted PEGylated Nanoparticles
This protocol details the formulation of PLGA nanoparticles encapsulating doxorubicin and

surface-functionalized with a cRGD-PEG conjugate.

Materials:
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PLGA (50:50 lactide:glycolide ratio)

Doxorubicin hydrochloride (DOX)

cRGD-PEG27-amine (synthesized as in Protocol 1, without FITC labeling)

Polyvinyl alcohol (PVA)

Dichloromethane (DCM)

Deionized water

Procedure:

Preparation of the Oil Phase: a. Dissolve 100 mg of PLGA and 10 mg of DOX (pre-

neutralized with triethylamine) in 5 mL of DCM. b. Sonicate briefly to ensure complete

dissolution.

Preparation of the Aqueous Phase: a. Dissolve 20 mg of cRGD-PEG27-amine in 20 mL of a

2% (w/v) PVA solution in deionized water.

Emulsification: a. Add the oil phase dropwise to the aqueous phase while sonicating on an

ice bath. b. Continue sonication for 5 minutes to form a stable oil-in-water (o/w) emulsion.

Solvent Evaporation: a. Transfer the emulsion to a beaker and stir at room temperature for 4

hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at 15,000

rpm for 20 minutes at 4°C. b. Discard the supernatant and resuspend the nanoparticle pellet

in deionized water. c. Repeat the centrifugation and washing steps twice to remove

unencapsulated drug and excess PVA.

Final Product: a. Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for

characterization or lyophilize for long-term storage.
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Caption: Structure of a targeted drug delivery system using Amino-PEG27-amine.

Experimental Workflow: Nanoparticle Synthesis
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Caption: Workflow for preparing targeted nanoparticles.
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Targeted Drug Delivery and Apoptosis Induction
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Caption: Signaling pathway of targeted drug delivery leading to apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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